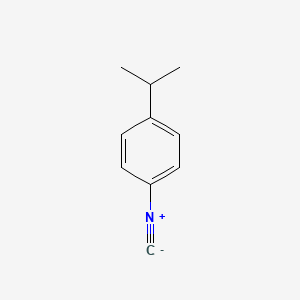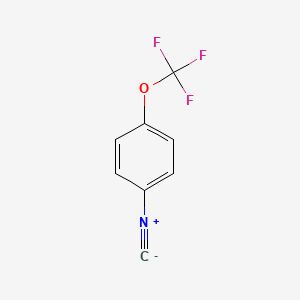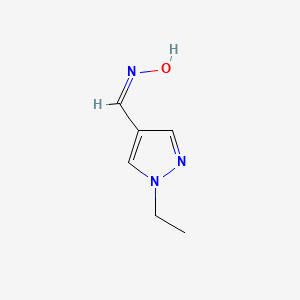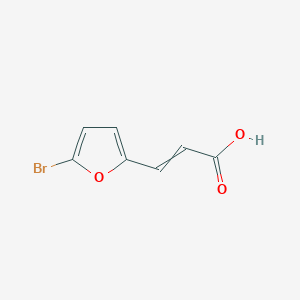
Benzene, 1-isocyano-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-isocyano-4-(1-methylethyl)-: is an organic compound with the molecular formula C₁₀H₁₁N. It is characterized by a benzene ring substituted with an isocyano group (-NC) at the first position and an isopropyl group (-CH(CH₃)₂) at the fourth position1-isocyano-2-propan-2-ylbenzene .
Synthetic Routes and Reaction Conditions:
Isocyanation Reaction: The compound can be synthesized through the isocyanation of benzene using isopropylamine and phosgene. The reaction typically involves heating benzene with isopropylamine in the presence of phosgene to form the isocyanate intermediate, which is then further processed to yield the final product.
Sandmeyer Reaction: Another method involves the diazotization of aniline derivatives followed by the Sandmeyer reaction to introduce the isocyanate group. This method requires careful control of reaction conditions to avoid side reactions.
Industrial Production Methods: The industrial production of Benzene, 1-isocyano-4-(1-methylethyl)- involves large-scale isocyanation reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency.
Types of Reactions:
Oxidation: Benzene, 1-isocyano-4-(1-methylethyl)- can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the isocyano group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, where the isocyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-isocyano-4-(1-methylethyl)- is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: The compound has been studied for its potential biological activity, including its use as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its applications in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, Benzene, 1-isocyano-4-(1-methylethyl)- is utilized in the production of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which Benzene, 1-isocyano-4-(1-methylethyl)- exerts its effects involves its interaction with molecular targets and pathways. The isocyano group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Benzene, 1-isocyanato-4-methyl-
Benzene, 1-isocyanato-2-methyl-
Benzene, 1-isocyanato-3-methyl-
Uniqueness: Benzene, 1-isocyano-4-(1-methylethyl)- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the isopropyl group at the fourth position provides steric hindrance, affecting the compound's behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-isocyano-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQRUQKMFSRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391271 |
Source


|
| Record name | BENZENE, 1-ISOCYANO-4-(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463302-31-0 |
Source


|
| Record name | BENZENE, 1-ISOCYANO-4-(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate](/img/structure/B7809250.png)

![(3E)-3-[[(5-chloropyridin-2-yl)amino]methylidene]chromene-2,4-dione](/img/structure/B7809261.png)



![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B7809301.png)



![(NZ)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B7809353.png)

![4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid](/img/structure/B7809364.png)

